molecular formula C16H23N5O3 B2687161 Ethyl 4-(6-(pyrrolidin-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate CAS No. 1396867-42-7

Ethyl 4-(6-(pyrrolidin-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B2687161
CAS No.: 1396867-42-7
M. Wt: 333.392
InChI Key: RFKMAPACLWAJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(6-(pyrrolidin-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with a pyrrolidin-1-yl group at position 4. The pyridazine ring is linked via a carbonyl group to a piperazine moiety, which is further functionalized with an ethyl carboxylate ester at the 1-position. This structure combines multiple pharmacophoric elements:

  • Pyridazine: A nitrogen-rich aromatic ring that enhances hydrogen bonding and π-π stacking interactions.
  • Pyrrolidine: A cyclic secondary amine that improves solubility and membrane permeability.
  • Piperazine-carboxylate: A flexible scaffold that modulates physicochemical properties and enables structural diversification.

Properties

IUPAC Name

ethyl 4-(6-pyrrolidin-1-ylpyridazine-3-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3/c1-2-24-16(23)21-11-9-20(10-12-21)15(22)13-5-6-14(18-17-13)19-7-3-4-8-19/h5-6H,2-4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKMAPACLWAJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=NN=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(6-(pyrrolidin-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the pyrrolidine and piperazine moieties. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-(pyrrolidin-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential biological activities could lead to the development of new drugs for treating various diseases, including cancer, infections, and neurological disorders.

    Industry: In industrial applications, the compound could be used in the development of new materials, catalysts, or other chemical products.

Mechanism of Action

The mechanism of action of Ethyl 4-(6-(pyrrolidin-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular function and potentially therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Ethyl 4-(6-(pyrrolidin-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate Pyridazine Pyrrolidinyl, piperazine-ethyl carboxylate Potential efflux pump inhibition (theoretical)
tert-Butyl 4-[6-[(3S)-3-(Boc-amino)pyrrolidinyl]-3-chloro-2-quinolyl]piperazine-1-carboxylate (int-24) Quinoline Chloroquinoline, Boc-protected pyrrolidine Efflux pump inhibition (K. pneumoniae)
3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine Pyridazinone Fluorophenyl-piperazine, chloro Antibacterial (synthetic intermediate)
3,4-Dichloro-N-((3S,4R)-3-methoxy-1-(6-(piperazin-1-carbonyl)pyridazin-3-yl)piperidin-4-yl)-5-methyl-1H-pyrrole-2-carboxamide (compound 33) Pyridazine Dichloropyrrole, methoxy-piperidine GyrB/ParE enzyme inhibition
Ethyl 4-(3-chloropropanoyl)piperazine-1-carboxylate Piperazine Chloropropanoyl, ethyl ester Intermediate for drug synthesis

Pharmacological and Physicochemical Comparisons

Efflux Pump Inhibition

Compounds like int-24 () and int-23 () demonstrate that piperazine-linked heterocycles with pyrrolidine substitutions enhance efflux pump inhibition in Gram-negative bacteria. The target compound’s pyridazine-pyrrolidine motif may mimic these interactions, though its ethyl ester (vs. tert-butyl) could alter lipophilicity and bioavailability .

Enzyme Targeting

Compound 33 () inhibits DNA gyrase (GyrB) and topoisomerase IV (ParE), critical for bacterial replication.

Physicochemical Properties

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , involving nucleophilic substitution (pyridazine-piperazine coupling) and esterification .

Biological Activity

Ethyl 4-(6-(pyrrolidin-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a piperazine core, which is known for its diverse biological activities. The presence of a pyridazine moiety and a pyrrolidine substituent enhances its potential interaction with various biological targets. The molecular formula is C16H22N6O2C_{16}H_{22}N_6O_2 with a molecular weight of approximately 314.39 g/mol.

Kinase Inhibition

Recent studies have highlighted the role of piperazine derivatives in inhibiting various kinases. This compound has been shown to exhibit inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The compound binds to the ATP-binding site of CDK4/6, demonstrating selectivity over other kinases, thereby suggesting its potential as an anticancer agent .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on several cancer cell lines. In vitro studies indicate that it induces apoptosis and inhibits proliferation in hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin . The structure–activity relationship (SAR) analysis suggests that modifications to the piperazine ring can significantly enhance its anticancer properties.

Cancer Therapy

The primary application of this compound lies in oncology. Its ability to inhibit CDK activity positions it as a candidate for treating various cancers, including lung, breast, and cervical cancers .

Neuroprotective Effects

Emerging research indicates that derivatives containing piperidine and piperazine can also exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's . The dual inhibition of cholinesterase and beta-secretase enzymes by related compounds suggests a multi-targeted approach to therapy.

In Vivo Studies

In vivo studies have shown that compounds similar to this compound can significantly reduce tumor size in xenograft models. For instance, a study demonstrated a marked decrease in tumor growth rate when administered at specific dosages .

Structure–Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the nitrogen atoms within the piperazine ring can enhance binding affinity to target proteins. For instance, introducing alkyl groups or aromatic substitutions has been shown to improve potency against CDK inhibitors .

Data Summary Table

Parameter Value
Molecular FormulaC₁₆H₂₂N₆O₂
Molecular Weight314.39 g/mol
Primary ActivityCDK inhibition
Cancer Cell Lines TestedFaDu (hypopharyngeal)
IC50 ValuesSubnanomolar range
Potential ApplicationsCancer therapy, neuroprotection

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing Ethyl 4-(6-(pyrrolidin-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate?

  • Methodology : Multi-step organic synthesis typically involves coupling pyridazine derivatives with piperazine-carboxylate precursors. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt under anhydrous conditions.
  • Protection/deprotection strategies : Employ tert-butyloxycarbonyl (Boc) groups for amine protection .
  • Catalytic systems : Palladium-based catalysts (e.g., Pd2dba3) and ligands (e.g., Xantphos) for cross-coupling reactions .
    • Critical Parameters : Reaction temperature (e.g., 100°C for Buchwald-Hartwig amination), solvent choice (dioxane, DMF), and purification via column chromatography (cyclohexane/EtOAc gradients) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H/13C NMR to verify proton environments and carbonyl/piperazine connectivity .
  • X-ray Crystallography : Use SHELX software for structure refinement (e.g., SHELXL for small-molecule refinement) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Experimental Design :

  • pH Stability : Incubate in buffers (pH 3–10) and monitor degradation via HPLC at 24/48-hour intervals .
  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures and hygroscopicity .
    • Key Findings : Piperazine derivatives are generally stable in neutral pH but prone to hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How does the compound interact with biological targets (e.g., enzymes, receptors)?

  • Methodology :

  • Molecular Docking : Use software like AutoDock to predict binding affinities to targets (e.g., kinases, GPCRs) .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) .
    • Challenges : Structural analogs show non-specific interactions with efflux pumps (e.g., in K. pneumoniae), requiring SAR optimization .

Q. How can structure-activity relationships (SAR) be explored for enhanced pharmacological properties?

  • Approach :

  • Substituent Variation : Replace the ethyl ester with methyl or tert-butyl groups to alter lipophilicity .
  • Heterocycle Modification : Introduce fluorophenyl or tetrazole moieties to enhance target selectivity .
    • Data Analysis : Compare IC50 values across analogs using dose-response assays .

Q. What strategies resolve contradictions in reaction yields or biological activity data?

  • Case Study : Discrepancies in coupling reaction yields (30–70%) may arise from trace moisture or catalyst poisoning. Mitigation includes:

  • Strict anhydrous conditions : Use molecular sieves or inert gas atmospheres .
  • Catalyst screening : Test Pd(OAc)2 vs. Pd2dba3 for improved efficiency .
    • Statistical Tools : Multivariate analysis (e.g., ANOVA) to identify critical variables .

Q. How can crystallographic data inform conformational analysis of the compound?

  • Protocol :

  • ORTEP-3 Software : Generate thermal ellipsoid plots to visualize bond angles/torsional strain .
  • SHELXD/SHELXE : For experimental phasing in cases of twinned crystals or low-resolution data .
    • Applications : Identify bioactive conformers for rational drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.